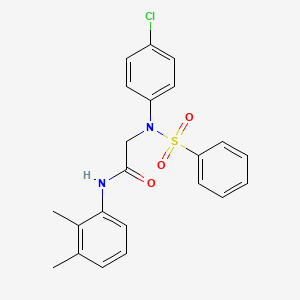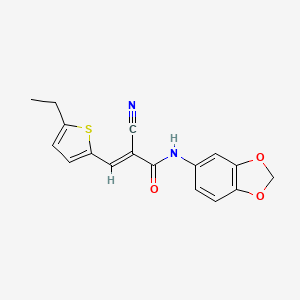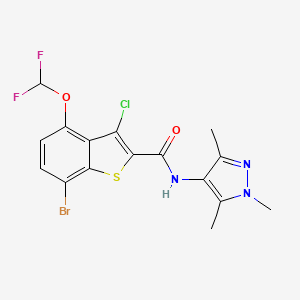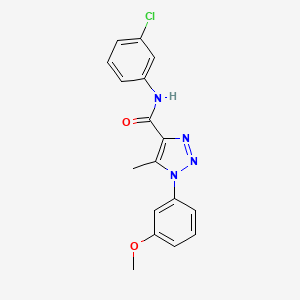![molecular formula C24H28ClF3N4OS B4583107 2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)
2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves the alkylation of previously synthesized precursors with appropriate esters or chloroacetic acids, leading to compounds exhibiting high biological activity. These synthesis methods are characterized by their stepwise procedures that allow for the introduction of specific functional groups, enhancing the compound's activity and specificity (Odyntsova, 2017).
Molecular Structure Analysis
Structural elucidation of compounds within this chemical class typically involves a combination of NMR, IR spectroscopy, and X-ray crystallography. These techniques confirm the molecular structure, including the positioning of the adamantyl, ethyl, and triazolyl groups, and the overall three-dimensional conformation of the molecule. The analysis can reveal the stereochemistry and electronic structure that underpin the compound's reactivity and interactions with biological targets (Bunev et al., 2013).
Chemical Reactions and Properties
The compound's reactivity can be explored through its participation in various chemical reactions, such as nucleophilic substitutions, which are critical for its functional modifications. These reactions are essential for further derivatization and enhancement of biological activity. The presence of the triazole and acetamide groups in the molecule suggests potential reactivity towards electrophilic and nucleophilic agents, respectively (Prachayasittikul et al., 1991).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Activities
Compounds structurally related to 2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide have been reported to display potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Additionally, some of these compounds have shown significant anti-inflammatory activities in vivo, using models like carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014). This suggests a potential for developing new therapeutic agents for infections and inflammation.
Radiosynthesis for Metabolic Studies
A related chemical framework has been utilized in the radiosynthesis of chloroacetanilide herbicides and their safeners for studies on metabolism and mode of action (Latli & Casida, 1995). This indicates a research application in understanding how similar compounds are processed biologically, which is crucial for the development of safer and more effective agricultural chemicals.
Inhibition of Mycobacterium Tuberculosis
Novel hybrids incorporating features of the adamantyl and triazole groups have shown promise as potent inhibitors of Mycobacterium tuberculosis (Addla et al., 2014). This underscores the potential of such compounds in contributing to the fight against tuberculosis, a significant global health challenge.
Cytotoxic Activity
Some sulfonamide derivatives with structural similarities have demonstrated cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015). This suggests a potential for developing new anticancer agents based on modifications of the adamantyl and triazole scaffolds.
Structural and Biological Activity Studies
Studies on adamantane-containing triazole thiones have provided insights into their structural, vibrational, and UV/Vis properties, alongside predictions of analgesic activities. Such comprehensive analyses are crucial for designing compounds with optimized therapeutic profiles (Shundalau et al., 2019).
Eigenschaften
IUPAC Name |
2-[[5-(1-adamantylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClF3N4OS/c1-2-32-20(12-23-9-14-5-15(10-23)7-16(6-14)11-23)30-31-22(32)34-13-21(33)29-19-8-17(24(26,27)28)3-4-18(19)25/h3-4,8,14-16H,2,5-7,9-13H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRSFYMPYZAYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583026.png)
![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)
![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)
![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)


![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)
![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)

![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)
![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)